molecular formula C22H13N3O4 B3444172 2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B3444172
M. Wt: 383.4 g/mol
InChI Key: CGVHMLFWRUSFFL-UHFFFAOYSA-N
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Description

Quinolines and isoquinolines are important classes of heterocyclic compounds. They are aromatic polycyclic compounds that contain a benzene ring fused to a pyridine ring . These compounds are found in many biologically active products and have a wide range of applications in medicinal and synthetic organic chemistry .


Synthesis Analysis

There are various methods for the synthesis of quinoline and its derivatives. Some well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of these rings allows for functionalities and activities, making them of critical importance for medicinal chemists .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They can form salts with acids and undergo electrophilic and nucleophilic substitution reactions .

Future Directions

The future directions in the field of quinoline and isoquinoline research involve the development of greener and more sustainable chemical processes . There is also a focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

properties

IUPAC Name

2-(8-methylquinolin-5-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O4/c1-12-7-9-17(14-6-3-11-23-20(12)14)24-21(26)15-5-2-4-13-18(25(28)29)10-8-16(19(13)15)22(24)27/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVHMLFWRUSFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Methyl-quinolin-5-yl)-6-nitro-benzo[de]isoquinoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 5
2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 6
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2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

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